A 784168

Übersicht

Beschreibung

A 784168 ist ein synthetischer und potenter Antagonist des transienten Rezeptorpotenzial-Vanilloid-1-Kanals (TRPV1). Diese Verbindung ist bekannt für ihre hohe Reinheit und biologische Aktivität, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht. This compound hemmt die Aktivierung des humanen TRPV1 durch Capsaicin, eine in Chilischoten vorkommende Verbindung, mit einem IC50 von 25 nM . Es wurde gezeigt, dass es in verschiedenen Zelllinien, einschließlich 1321N1-Astrozytomzellen und HEK-293-Zellen, eine Hemmung bewirkt .

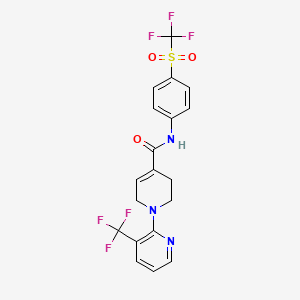

Herstellungsmethoden

Die synthetische Route beinhaltet typischerweise die Verwendung von Reagenzien wie Trifluormethylpyridin und Trifluoromethylsulfonylphenyl . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und erfordern eine sorgfältige Kontrolle von Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen und die Optimierung der Bedingungen beinhalten, um eine gleichbleibende Qualität und Effizienz zu erreichen .

Wissenschaftliche Forschungsanwendungen

A 784168 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Werkzeug verwendet, um den TRPV1-Kanal und seine Rolle in verschiedenen physiologischen Prozessen zu untersuchen . In der Biologie wird this compound verwendet, um die Mechanismen von Schmerz und Entzündung zu untersuchen, da TRPV1 ein Schlüsselintegrator von Schmerzreizen ist . In der Medizin hat diese Verbindung potenzielle therapeutische Anwendungen bei der Behandlung von Schmerzen und Entzündungszuständen . Darüber hinaus wird this compound in der Industrie zur Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf den TRPV1-Kanal abzielen .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des TRPV1-Kanals, eines ligandengesteuerten nicht-selektiven Kationenkanals, der eine entscheidende Rolle bei der Wahrnehmung von Schmerz und Hitze spielt . Die Verbindung bindet an den TRPV1-Kanal und verhindert seine Aktivierung durch endogene Lipide, Capsaicin, Hitze und niedrigen pH-Wert . Diese Hemmung reduziert den Einstrom von Kalziumionen in die Zelle, wodurch die zelluläre Reaktion auf Schmerzreize verringert wird . Die molekularen Ziele und Pfade, die an diesem Mechanismus beteiligt sind, umfassen den TRPV1-Kanal und zugehörige Signalwege, die Schmerz und Entzündung vermitteln .

Wirkmechanismus

Target of Action

The primary target of A-784168 is the vanilloid receptor type 1 (TRPV1) . TRPV1 is a ligand-gated nonselective cation channel that plays a crucial role in integrating various pain stimuli, including endogenous lipids, capsaicin, heat, and low pH .

Mode of Action

A-784168 acts as a potent antagonist of the TRPV1 receptor . It inhibits the activation of TRPV1 by various stimuli, thereby reducing the perception of pain .

Biochemical Pathways

The inhibition of TRPV1 by A-784168 affects the pain signaling pathway . By blocking the TRPV1 receptor, A-784168 prevents the transmission of pain signals, leading to an analgesic effect .

Pharmacokinetics

A-784168 is orally active and has good CNS penetration . .

Result of Action

The molecular and cellular effects of A-784168’s action primarily involve the reduction of pain perception . By inhibiting the TRPV1 receptor, A-784168 prevents the transmission of pain signals, leading to an analgesic effect .

Biochemische Analyse

Biochemical Properties

A 784168 interacts with the TRPV1 channel, a ligand-gated nonselective cation channel that plays a key role in the perception of pain . It inhibits the activation of TRPV1 by various stimuli, including capsaicin and mildly acidic conditions . The compound has been shown to be selective for TRPV1 over a panel of 74 neurotransmitter receptors, ion channels, and other TRP channels .

Cellular Effects

This compound has been shown to inhibit capsaicin-induced activation of TRPV1 in 1321N1 astrocytoma cells expressing TRPV1 . It also inhibits TRPV1 activation induced by mildly acidic conditions, N-arachidonoyl dopamine (NADA), or anandamide in HEK293 cells . These effects suggest that this compound can influence cell function by modulating the activity of TRPV1, which is involved in various cellular processes including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the TRPV1 channel and inhibiting its activation . This inhibition prevents the influx of cations into the cell, which is a key step in the signaling pathways mediated by TRPV1 . By inhibiting TRPV1 activation, this compound can modulate various cellular processes, including changes in gene expression .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce capsaicin-induced acute pain and chronic inflammatory thermal hyperalgesia . The potency of this compound in these models was found to be dose-dependent

Metabolic Pathways

Given its role as a TRPV1 antagonist, it is likely that this compound interacts with enzymes and cofactors involved in the signaling pathways mediated by TRPV1

Transport and Distribution

Given its ability to penetrate the CNS , it is likely that this compound can be transported across the blood-brain barrier

Subcellular Localization

Given its role as a TRPV1 antagonist, it is likely that this compound localizes to the cell membrane where TRPV1 channels are located

Vorbereitungsmethoden

The synthetic route typically includes the use of reagents such as trifluoromethylpyridine and trifluoromethylsulfonylphenyl . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve consistent quality and efficiency .

Analyse Chemischer Reaktionen

A 784168 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole ergeben kann .

Vergleich Mit ähnlichen Verbindungen

A 784168 ist einzigartig in seiner hohen Potenz und Selektivität für den TRPV1-Kanal. Ähnliche Verbindungen umfassen A 795614, das ebenfalls den TRPV1-Kanal hemmt, aber unterschiedliche pharmakokinetische Eigenschaften aufweist . A 795614 hat im Vergleich zu this compound eine schlechte Penetration des zentralen Nervensystems, wodurch es in bestimmten Schmerzmodellen weniger wirksam ist . Andere ähnliche Verbindungen umfassen verschiedene TRPV1-Antagonisten, die sich in ihrer chemischen Struktur, Potenz und Selektivität unterscheiden . Die Einzigartigkeit von this compound liegt in seiner hohen Potenz, guten Penetration des zentralen Nervensystems und breiten analgetischen Wirkungsspektrum .

Eigenschaften

IUPAC Name |

1-[3-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethylsulfonyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F6N3O3S/c20-18(21,22)15-2-1-9-26-16(15)28-10-7-12(8-11-28)17(29)27-13-3-5-14(6-4-13)32(30,31)19(23,24)25/h1-7,9H,8,10-11H2,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUAWRFBHRAFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)C3=C(C=CC=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F6N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824982-41-4 | |

| Record name | A-784168 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824982414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-784168 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB160J37HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

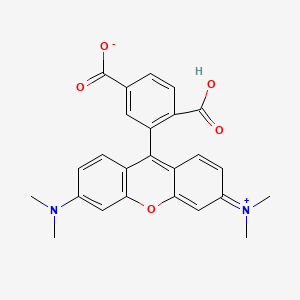

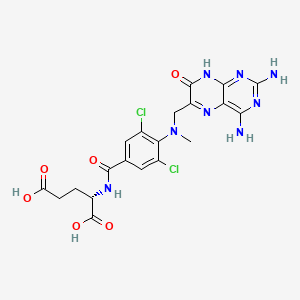

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.